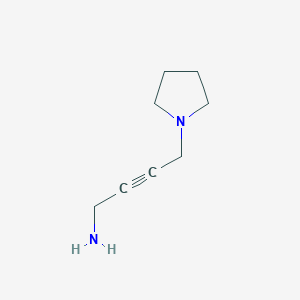
2-Butyn-1-amine, 4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE is a compound that features a pyrrolidine ring attached to a butynylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE typically involves the reaction of pyrrolidine with a butynylamine precursor. One common method involves the use of N-allyl-substituted 2-alkynylamines, which undergoes a Ti(O-iPr)4 and EtMgBr-catalyzed carbocyclization to form the desired pyrrolidine derivative . The reaction conditions are generally mild, and the process is tolerant to various substituents on the alkyne, making it a versatile synthetic route.
Industrial Production Methods
Industrial production of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidinyl ketones, while reduction can produce pyrrolidinyl alkanes.
Scientific Research Applications
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s alkyne group can also participate in click chemistry reactions, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)piperidine: This compound features a similar pyrrolidine ring but with a piperidine substitution, offering different chemical properties.
2-(Pyrrolidin-1-yl)pyrimidine: This compound includes a pyrimidine ring, providing distinct biological activities.
Uniqueness
4-(PYRROLIDIN-1-YL)BUT-2-YN-1-AMINE is unique due to its combination of a pyrrolidine ring and an alkyne group, which imparts specific reactivity and potential applications in various fields. Its structural features allow for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Properties
IUPAC Name |
4-pyrrolidin-1-ylbut-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHCXNCPDYNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482823 |
Source


|
| Record name | 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14053-12-4 |
Source


|
| Record name | 2-Butyn-1-amine, 4-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
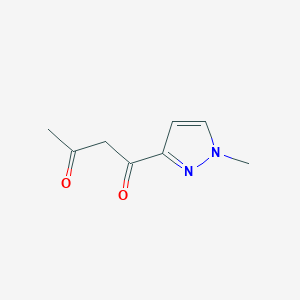
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B13305180.png)
![5-(Chloromethyl)spiro[3.4]octane](/img/structure/B13305183.png)
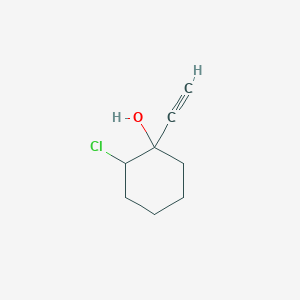
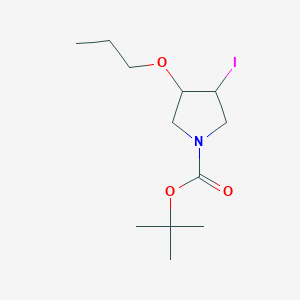
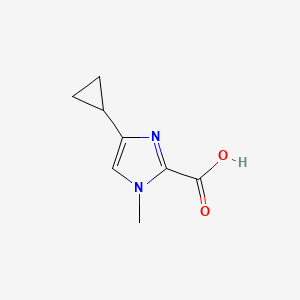
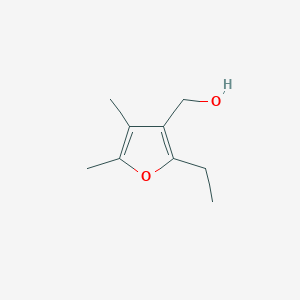
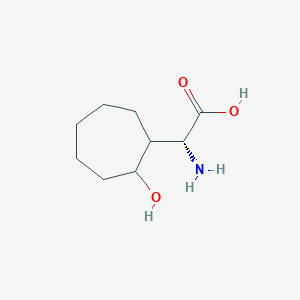
![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)

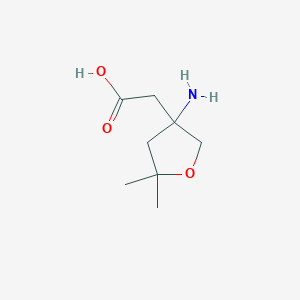
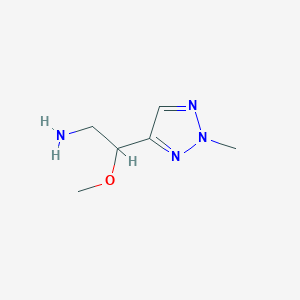
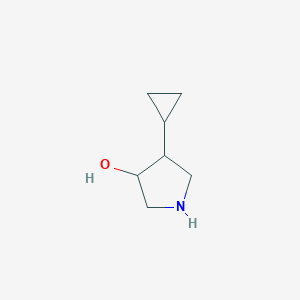
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)
